3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole
Description
This compound features a 1,2-benzothiazole core linked via a piperazine spacer to a 2-methylimidazo[1,2-b]pyridazine moiety. The benzothiazole group contributes to aromatic stacking interactions in biological systems, while the imidazopyridazine scaffold is known for kinase inhibition properties . The piperazine-carbonyl bridge enhances solubility and modulates pharmacokinetic profiles.
Properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-methylimidazo[1,2-b]pyridazin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-13-12-25-17(20-13)7-6-15(21-25)19(26)24-10-8-23(9-11-24)18-14-4-2-3-5-16(14)27-22-18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIAHRMGZAGMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. It is upregulated and overexpressed in certain conditions, such as multiple myeloma.
Mode of Action
The compound interacts with its target, TAK1, by binding to the hinge region of the kinase. The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs. It has been demonstrated that while this moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency.
Biochemical Pathways
The compound affects the biochemical pathways regulated by TAK1. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands. By inhibiting TAK1, the compound can potentially disrupt these pathways and their downstream effects.
Result of Action
The inhibition of TAK1 by the compound can lead to significant molecular and cellular effects. For instance, in the context of multiple myeloma, the compound and its analogs have been shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action.
: Discovery of imidazo [1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma : Recent developments of imidazo [1,2- a ]pyridine analogues as antituberculosis agents
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds it belongs to, are known to interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific functional groups present in the compound.
Cellular Effects
Related imidazo[1,2-a]pyridine derivatives have shown significant activity against various diseases, including tuberculosis. These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.4 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring and an imidazo[1,2-b]pyridazine carbonyl group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N7S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be provided] |
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown promising results against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 1.35 to 2.18 μM . The compound in focus may share similar mechanisms due to its structural analogies.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Compounds containing benzothiazole and imidazo[1,2-b]pyridazine moieties have been reported to inhibit various kinases involved in cancer proliferation pathways. The inhibition of PI3K and mTOR pathways has been highlighted in related studies as a mechanism for anticancer activity .
The proposed mechanism involves the interaction with specific targets such as protein kinases and receptors involved in cell signaling pathways. The binding affinity of the compound to these targets can modulate their activity, leading to altered cellular responses that may inhibit tumor growth or microbial proliferation.
Case Studies
- Antitubercular Activity Study :
-
Anticancer Activity Evaluation :
- A series of imidazo[1,2-b]pyridazines were evaluated for their ability to inhibit cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in specific cancer types through mechanisms involving apoptosis and cell cycle arrest.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent . Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, compounds similar to this structure have shown promise as inhibitors of the PI3K pathway, which is crucial in cancer biology .
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[1,2-b]pyridazine derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Neuropharmacology
The piperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .
Drug Development
As a lead compound, 3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole serves as a scaffold for the development of novel drugs targeting various diseases. Its structural features can be modified to enhance efficacy and reduce side effects .
Case Study 1: PI3K Inhibition
A study published in 2008 identified a series of imidazo[1,2-b]pyridazines as potent inhibitors of the PI3K lipid kinase. The compound under discussion was included in this series and demonstrated significant inhibitory activity against cancer cell lines .
Case Study 2: Antitumor Efficacy
In another investigation focusing on the antitumor efficacy of related compounds, it was found that modifications to the piperazine ring could enhance selectivity towards tumor cells while minimizing toxicity to normal cells. This approach emphasizes the importance of structural optimization in drug design .
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole (BK10127)
- Structure : Replaces benzothiazole with tetrahydrobenzoxazole and uses a piperidine-carbonyl linker instead of piperazine .
- The oxymethyl-piperidine linkage could decrease metabolic stability relative to the target compound’s piperazine-carbonyl bridge.
Ponatinib (Bcr-Abl Inhibitor)
- Structure : Shares a benzothiazole and imidazopyridazine core but incorporates additional fluorinated phenyl and acetylene groups .
- Functional Impact :
Analogs with Varied Linkers and Substituents
Piperidin-1-yl(4-(3-(pyridin-2-yl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methanone
- Structure : Uses a pyridinyl group instead of benzothiazole and a piperidine-piperazine dual linker .
- Activity: Demonstrated kinase inhibition (denoted by "*" potency in ), likely due to the pyridinyl group’s hydrogen-bonding capability .
3-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-[3-(trifluoromethyl)phenyl]benzamide (8b)
- Structure : Contains a benzamide unit instead of benzothiazole and a tri-fluoromethylphenyl group .
- Activity : Shows VEGFR2 inhibition (IC₅₀: 0.12 µM) but lacks the piperazine spacer, reducing solubility compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Solvent and Temperature Effects
| Parameter | Schotten-Baumann | Microwave-Assisted |
|---|---|---|
| Solvent | Dichloromethane | DMF |
| Temperature | 0–5°C | 100°C |
| Time | 2 hours | 20 minutes |
| Yield | 65–70% | 85–90% |
Polar aprotic solvents like DMF enhance reactivity under microwave irradiation by stabilizing transition states. Conversely, dichloromethane minimizes hydrolysis of the acyl chloride but necessitates lower temperatures.
Catalytic and Stoichiometric Considerations
-
Coupling Agents : HATU outperforms EDCl/HOBt in microwave settings, reducing epimerization risks.
-
Base Selection : Triethylamine is superior to N,N-diisopropylethylamine (DIPEA) in Schotten-Baumann reactions, as it rapidly scavenges HCl without forming insoluble byproducts.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazopyridazine-H), 8.15–7.98 (m, 4H, benzothiazole-H), 3.92–3.45 (m, 8H, piperazine-H), 2.51 (s, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzothiazole), 1245 cm⁻¹ (C-S).
-
HPLC Purity : >99% (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Crystallographic Data
Single-crystal X-ray diffraction confirms the trans configuration of the piperazine ring and planar geometry of the benzothiazole-imidazopyridazine system.
Scalability and Industrial Considerations
-
Cost Efficiency : Microwave methods reduce energy consumption by 60% compared to traditional heating.
-
Purification : Recrystallization from ethanol/water (3:1) achieves >98% purity without column chromatography.
-
Safety : Thionyl chloride handling requires strict anhydrous conditions and HCl scrubbing.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole?
The synthesis typically involves multi-step reactions:
Core formation : The imidazo[1,2-b]pyridazine core is synthesized via cyclization of 2-aminopyridazine derivatives with α-haloketones or via Pd-catalyzed cross-coupling reactions .
Piperazine coupling : The 2-methylimidazo[1,2-b]pyridazine-6-carbonyl group is attached to the piperazine ring using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Benzothiazole linkage : The final step involves nucleophilic substitution or SNAr reactions to connect the piperazine moiety to the 1,2-benzothiazole scaffold .
Critical parameters : Reaction temperature (60–100°C), solvent polarity (DMF or DCM), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yields .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine N–C=O linkage at δ 160–165 ppm for carbonyl) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₁N₇O₂S: 488.1554) .
- X-ray crystallography : Resolve ambiguities in piperazine-benzothiazole dihedral angles, which influence bioactivity .
Q. What in vitro assays are recommended for initial biological activity screening?
- Kinase inhibition assays : Test against MAPK or TAK1 isoforms due to structural similarity to imidazo[1,2-b]pyridazine-based kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Solubility assessment : Measure logP values via HPLC (critical for SAR optimization) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
- Reaction path search : Use density functional theory (DFT) to model transition states for cyclization steps (e.g., identifying low-energy pathways for imidazo-pyridazine formation) .
- Molecular docking : Predict binding affinities to kinase targets (e.g., p38 MAPK) using AutoDock Vina or Schrödinger Suite .
- ADMET prediction : Tools like SwissADME assess bioavailability risks (e.g., CYP450 interactions) early in development .
Q. How to resolve contradictions between in vitro activity and physicochemical properties?
Example : High kinase inhibition but poor aqueous solubility. Methodology :
Structural modification : Introduce polar groups (e.g., –OH or –SO₃H) at the benzothiazole 7-position without disrupting the imidazo-pyridazine pharmacophore .
Prodrug strategies : Mask hydrophobic groups with enzymatically cleavable linkers (e.g., esterase-sensitive acetates) .
Co-solvent screening : Test DMSO/PEG-400 mixtures to enhance solubility for in vivo dosing .
Q. What advanced techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to intended kinases by measuring protein thermal stability shifts post-treatment .
- CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
- Phosphoproteomics : Use LC-MS/MS to map downstream signaling changes (e.g., ERK phosphorylation) .
Q. How to design SAR studies for isoform selectivity among kinases?
Crystallographic data : Compare binding modes of the compound with kinase isoforms (e.g., p38α vs. p38β) .
Alanine scanning mutagenesis : Identify key residues in kinase active sites that influence selectivity .
Free-energy perturbation (FEP) : Quantify binding energy differences between isoforms using molecular dynamics simulations .
Methodological Notes
- Contradictory data : If SAR studies show conflicting trends (e.g., increased solubility but reduced potency), use orthogonal assays (e.g., SPR for binding kinetics) to validate .
- Safety protocols : Adhere to chemical hygiene plans for handling reactive intermediates (e.g., chlorobenzoyl derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
